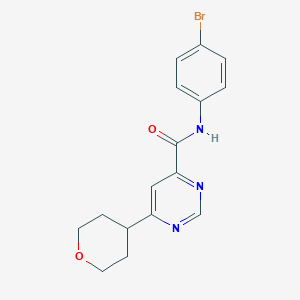
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as BOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of pro-inflammatory cytokine production, and the reduction of oxidative stress and inflammation in the brain. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has some limitations, including its low stability in solution and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, including the investigation of its potential as a cancer treatment, the development of more stable derivatives of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, and the investigation of its potential as a treatment for neurodegenerative diseases. In addition, the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide could lead to the development of new therapies for these conditions.
Méthodes De Synthèse
The synthesis of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been achieved using various methods, including the reaction of 4-bromobenzonitrile with 2,6-dioxan-4-ylamine followed by the reaction with 2-aminopyrimidine-4-carboxylic acid. Another method involves the reaction of 4-bromoaniline with 2,6-dioxan-4-ylamine followed by the reaction with 2-aminopyrimidine-4-carboxylic acid. The yield of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide using these methods is around 40-50%.
Applications De Recherche Scientifique
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-1-3-13(4-2-12)20-16(21)15-9-14(18-10-19-15)11-5-7-22-8-6-11/h1-4,9-11H,5-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMHSIOXQZDTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



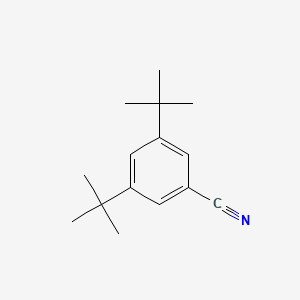
![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)
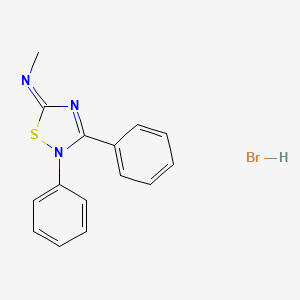
![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)
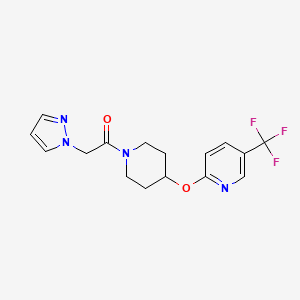

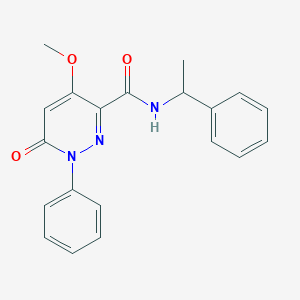
![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)